molecular formula C13H15NO3 B1312471 Methyl 2-butyl-1,3-benzoxazole-6-carboxylate CAS No. 900019-83-2

Methyl 2-butyl-1,3-benzoxazole-6-carboxylate

Cat. No.: B1312471
CAS No.: 900019-83-2
M. Wt: 233.26 g/mol
InChI Key: GIQTXUQSKWOABP-UHFFFAOYSA-N
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Description

Methyl 2-butyl-1,3-benzoxazole-6-carboxylate is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-butyl-1,3-benzoxazole-6-carboxylate typically involves the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with butyl bromide to form 2-butyl-1,3-benzoxazole, which is then esterified with methyl chloroformate to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-1,3-benzoxazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized benzoxazole compounds.

Scientific Research Applications

Methyl 2-butyl-1,3-benzoxazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-butyl-1,3-benzoxazole-6-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-butyl-1,3-benzoxazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-butyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-4-5-12-14-10-7-6-9(13(15)16-2)8-11(10)17-12/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQTXUQSKWOABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279466
Record name Methyl 2-butyl-6-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900019-83-2
Record name Methyl 2-butyl-6-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900019-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-butyl-6-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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